Thiophanate Ethyl-d10
Description
Properties
CAS No. |
1398066-16-4 |
|---|---|
Molecular Formula |
C14H18N4O4S2 |
Molecular Weight |
380.503 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI Key |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
Synonyms |
N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Thiophanate Ethyl D10
Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation
One common strategy for introducing deuterium into alcohol moieties is through the reduction of a corresponding carboxylic acid or its derivative using a deuterium source. For the synthesis of Thiophanate (B166795) Ethyl-d10, this would likely involve the use of deuterated ethanol (B145695) (Ethanol-d6) in the final steps of the synthesis of Thiophanate Ethyl.
A general synthetic pathway for Thiophanate Ethyl involves the reaction of o-phenylenediamine (B120857) with an ethoxycarbonyl isothiocyanate. To produce the deuterated analog, deuterated ethanol (CH3CD2OH or CD3CD2OH) would be used to generate the deuterated ethoxycarbonyl isothiocyanate precursor.
More advanced methods for deuterium incorporation into organic molecules include catalytic hydrogen-deuterium (H/D) exchange reactions. nih.govresearchgate.net These methods often utilize transition metal catalysts to activate C-H bonds and facilitate the exchange with a deuterium source, such as deuterium oxide (D₂O). mdpi.com While typically applied to aromatic C-H bonds, modifications of these methods could potentially be used for aliphatic C-H bonds under specific conditions. researchgate.net For instance, manganese-catalyzed deuteration has been shown to be effective for a range of substrates. researchgate.net Another approach involves the reductive deuteration of acyl chlorides using reagents like samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio alcohols, which can then be used as building blocks. mdpi.com
The choice of synthetic method would depend on factors such as the desired level of deuterium incorporation, regioselectivity, and the scalability of the reaction. For Thiophanate Ethyl-d10, where full deuteration of the ethyl groups is required, starting with fully deuterated ethanol is the most direct and common approach.
Isotopic Enrichment and Purity Assessment Techniques
High-resolution mass spectrometry (HRMS) is a primary technique for assessing isotopic enrichment. rsc.orgnih.gov By analyzing the mass spectrum of the synthesized compound, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. For this compound, the mass spectrometer would be set to detect the molecular ion peak of the fully deuterated compound as well as the peaks corresponding to molecules with fewer than ten deuterium atoms (d0 to d9). nih.gov
The isotopic purity is calculated based on the relative intensities of these peaks. nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is often employed to separate the target compound from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate. rsc.orgrsc.org
The following table illustrates a hypothetical isotopic purity assessment for a batch of synthesized this compound.
| Isotopologue | Relative Abundance (%) |
| This compound | 99.2 |
| Thiophanate Ethyl-d9 | 0.5 |
| Thiophanate Ethyl-d8 | 0.2 |
| Thiophanate Ethyl-d0 (unlabeled) | 0.1 |
This table is for illustrative purposes and represents typical data for a highly enriched sample.
Spectroscopic Characterization for Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms in a molecule. rsc.org Since deuterium (²H) has a different nuclear spin and resonance frequency compared to protium (B1232500) (¹H), their signals are observed in separate NMR spectra.
In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons (typically a quartet for the -CH₂- group and a triplet for the -CH₃ group in the unlabeled compound) would be significantly diminished or absent, depending on the level of isotopic enrichment. rsc.org The disappearance of these signals provides strong evidence for successful deuteration at the ethyl groups.
²H NMR spectroscopy can also be performed to directly observe the deuterium signals. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, so the presence of signals in the regions corresponding to the ethyl groups would confirm the location of the deuterium labels. rsc.org
As mentioned in the purity assessment, mass spectrometry is crucial for verifying the isotopic abundance. acs.org High-resolution mass spectrometry can distinguish between the different isotopologues of Thiophanate Ethyl based on their precise mass-to-charge ratios (m/z). nih.gov
The theoretical monoisotopic mass of unlabeled Thiophanate Ethyl (C₁₄H₁₈N₄O₄S₂) is different from that of this compound (C₁₄H₈D₁₀N₄O₄S₂). By comparing the measured m/z value of the synthesized compound with the calculated exact mass, the incorporation of ten deuterium atoms can be confirmed. The isotopic distribution pattern observed in the mass spectrum can be compared to a theoretically calculated distribution for a given level of isotopic enrichment, further validating the isotopic purity of the sample. acs.org
The following table shows the theoretical and hypothetical measured mass data for this compound.
| Compound | Theoretical Monoisotopic Mass (Da) | Measured m/z [M+H]⁺ |
| Thiophanate Ethyl | 370.0820 | N/A |
| This compound | 380.1449 | 381.1522 |
This table is for illustrative purposes. The measured m/z would be subject to experimental conditions.
Advanced Analytical Methodologies Utilizing Thiophanate Ethyl D10
Role of Thiophanate (B166795) Ethyl-d10 as an Internal Standard in Quantitative Analysis
In quantitative analysis, particularly when using chromatography coupled with mass spectrometry, an internal standard is a substance added in a constant amount to samples, calibrants, and controls. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the instrument. Thiophanate Ethyl-d10, a deuterated analog of Thiophanate Ethyl, serves this purpose exceptionally well. Because deuterium (B1214612) adds mass without significantly altering chemical behavior, this compound co-elutes with the non-labeled analyte during chromatography and experiences similar extraction efficiencies and matrix effects. scispace.comresearchgate.net
The use of an isotope dilution method is considered a powerful technique for accurate quantification. scispace.com It relies on the ratio of the signal from the analyte to the signal from the isotopically labeled standard, rather than on the absolute signal intensity of the analyte alone. scispace.com This approach effectively normalizes variations that can occur during complex sample isolation procedures, analyte degradation during sample preparation, and fluctuations in instrument response, thereby correcting for both analyte loss and signal suppression or enhancement caused by the sample matrix. scispace.comresearchgate.net
The success of a quantitative mass spectrometry method hinges on the optimization of its parameters to achieve maximum sensitivity and specificity for both the analyte and its deuterated internal standard. nih.govnih.gov This process is essential to increase MS/MS coverage and improve the rate of identification and quantification. nih.gov
Key parameters that require careful tuning include:
Ionization Source Settings : Voltages, temperatures, and gas flows in the ionization source (e.g., Electrospray Ionization, ESI) are adjusted to maximize the formation of the desired precursor ions for both the analyte and the internal standard. chromatographyonline.com
Precursor Ion Selection : In tandem mass spectrometry (MS/MS), the specific parent ion (precursor ion) for the analyte and the internal standard are selected in the first mass analyzer. For this compound, this would be the molecular ion with a mass-to-charge ratio (m/z) 10 units higher than that of Thiophanate Ethyl.
Collision Energy (CE) : This is one of the most critical parameters in MS/MS. It is the energy applied to the precursor ion in the collision cell to induce fragmentation into product ions. The CE is optimized to produce a stable and abundant product ion that is characteristic of the molecule, ensuring a strong signal for quantification. chromatographyonline.comresearchgate.net The optimal CE is determined by infusing a standard solution and varying the energy to find the value that yields the highest intensity for the desired product ion. chromatographyonline.com
Product Ion Selection : The most intense and specific fragment ions (product ions) are selected in the second mass analyzer for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. scispace.comchromatographyonline.com
The optimization is performed for both the native analyte and its deuterated analog to establish the most sensitive and specific MRM transitions for each, which are then used for building the quantitative method.
| Parameter | Description | Purpose in Optimization |
| Ionization Mode | Determines if positive or negative ions are analyzed (e.g., ESI+, ESI-). | Selected based on the chemical nature of the analyte to achieve the strongest signal. chromatographyonline.com |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | Uniquely identifies the target compound (e.g., Thiophanate Ethyl) and its internal standard (this compound). |
| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment of the precursor ion. | Provides structural confirmation and high selectivity for quantification. scispace.comchromatographyonline.com |
| Collision Energy (eV) | The voltage applied to accelerate ions into the collision cell, causing fragmentation. | Optimized to maximize the abundance of the chosen product ion for the highest sensitivity. researchgate.net |
| Dwell Time (ms) | The time spent monitoring a specific ion transition. | Balanced to ensure a sufficient number of data points across a chromatographic peak for reliable integration. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive, selective, and reliable technique for the analysis of benzimidazole (B57391) fungicides like thiophanates in various samples. scispace.comsci-hub.seresearchgate.net Its applicability to non-volatile compounds makes it particularly suitable for this class of pesticides. uoguelph.ca
In a typical LC-MS/MS method, the sample extract containing both the target analyte and this compound is injected into the LC system. A reversed-phase C18 column is commonly used for separation. nih.gov The mobile phase often consists of a gradient mixture of water (containing additives like formic acid or ammonium formate to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov
As the compounds elute from the LC column, they enter the mass spectrometer's ion source. The instrument operates in MRM mode, where it rapidly switches between monitoring the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. scispace.com The use of the internal standard is crucial for overcoming the inevitable matrix effects that can occur in LC-MS/MS analysis, especially with complex samples like tea or food extracts. researchgate.netnih.gov By calculating the peak area ratio of the analyte to this compound, accurate quantification is achieved even if ion suppression or enhancement occurs. scispace.com
While LC-MS/MS is often preferred for thiophanates, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for a broad range of volatile and semi-volatile pesticides. uoguelph.causda.gov For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile.
In GC-MS analysis, the sample extract is injected into a heated inlet, where the analytes are vaporized and transferred onto a capillary column by a carrier gas (typically helium). nih.gov The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer. A key advantage of GC-MS is its ability to provide detailed mass spectral "fingerprints" that can be compared against extensive libraries for non-targeted screening, in addition to targeted analysis. uoguelph.ca
The use of an internal standard like this compound in GC-MS serves the same fundamental purpose as in LC-MS/MS: to correct for variations in injection volume, sample degradation in the hot inlet, and matrix-induced chromatographic effects. nih.gov By adding the internal standard prior to extraction, it can account for variability throughout the entire analytical process. usda.gov
Method Development for Trace Analysis in Complex Matrices
Analyzing trace levels of pesticides requires robust method development that focuses on efficiently extracting the target analytes from the sample matrix while minimizing co-extraction of interfering substances. researchgate.netepa.gov
The successful determination of pesticides from biological and environmental samples begins with their effective extraction and isolation from the matrix. xournals.com The choice of technique depends on the nature of the analyte, the complexity of the matrix, and the required throughput.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This is a widely adopted and highly effective method for pesticide residue analysis in food and agricultural products. lcms.czresearchgate.net The approach typically involves an initial extraction with acetonitrile in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the pesticides into the organic layer. lcms.cz It is known for its high recovery rates for a broad range of pesticides and its simplicity. researchgate.netlcms.cz
Solid-Phase Extraction (SPE) : SPE is a versatile technique used for both extraction and clean-up. nih.govresearchgate.net The sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric). ca.govntk-kemi.com The analytes are retained on the sorbent while unwanted matrix components are washed away. The analytes are then eluted with a small volume of a strong solvent. ca.gov Online SPE systems can be coupled directly to an LC-MS/MS for automated sample clean-up and analysis. nih.gov
Liquid-Liquid Extraction (LLE) : A traditional method where the sample is mixed with an immiscible solvent in which the analytes have a high affinity. The analytes partition into the extraction solvent, which is then collected for analysis. epa.gov
Supercritical Fluid Extraction (SFE) and Accelerated Solvent Extraction (ASE) : These are more advanced, automated techniques that use supercritical fluids (like CO2) or solvents at elevated temperatures and pressures, respectively, to achieve faster and more efficient extractions with reduced solvent consumption compared to traditional methods. xournals.comnih.gov
| Extraction Technique | Principle | Common Applications | Advantages | Limitations |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fruits, vegetables, cereals, tea. scispace.comlcms.cz | Fast, easy, low solvent use, high throughput, wide analyte scope. lcms.cz | Matrix effects can still be significant, requiring cleanup. nih.gov |
| SPE | Analyte partitioning between a solid sorbent and a liquid sample. | Water, urine, plasma, food extracts. nih.govnih.gov | High selectivity, good concentration factor, potential for automation. ca.govnih.gov | Can be more time-consuming and costly than QuEChERS. nih.gov |
| LLE | Analyte partitioning between two immiscible liquid phases. | Water samples, initial extraction from biological fluids. epa.gov | Simple, inexpensive equipment. | Can be labor-intensive, requires large volumes of organic solvents. |
| ASE | Extraction with solvents at elevated temperature and pressure. | Soil, solid biological tissues. xournals.com | Fast, automated, reduced solvent volume compared to LLE. xournals.com | Requires specialized, expensive equipment. |
Complex matrices, such as tea, spices, and fatty foods, contain numerous co-extracted compounds (e.g., pigments, lipids, sugars) that can interfere with analysis. scispace.comlcms.cz This "matrix effect" can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. nih.govnih.gov Therefore, sample clean-up is a critical step.
A common clean-up strategy, particularly in the QuEChERS method, is dispersive solid-phase extraction (d-SPE) . scispace.comlcms.cz Here, an aliquot of the initial extract is mixed with a small amount of sorbent material in a centrifuge tube. The sorbent binds to interfering matrix components, which are then removed by centrifugation. lcms.cz
Common d-SPE Sorbents and Their Targets:
Primary Secondary Amine (PSA) : Removes organic acids, sugars, and some fatty acids. lcms.cz
Graphitized Carbon Black (GCB) : Effectively removes pigments and sterols, but can also retain some planar pesticides. scispace.comnih.gov
C18 (Octadecylsilane) : Removes non-polar interferences like lipids. lcms.cznih.gov
Even with clean-up, residual matrix effects can persist. Key mitigation strategies include:
Isotope-Labeled Internal Standards : As discussed, using an internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. scispace.comnih.gov
Matrix-Matched Calibration : Calibration standards are prepared in a blank matrix extract that is known to be free of the target analyte. This ensures that the standards and samples experience similar matrix effects, improving accuracy. lcms.czresearchgate.net
Sample Dilution : Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. nih.govresearchgate.net
Analyte Protectants (for GC) : In GC, adding specific compounds to both standards and samples can coat active sites in the inlet and column, preventing the degradation of susceptible pesticides and reducing matrix-induced enhancement. researchgate.net
By combining an efficient extraction technique with a targeted clean-up step and a robust mitigation strategy like the use of this compound, analysts can develop highly accurate and reliable methods for the trace analysis of pesticides in the most challenging of matrices.
Sensitivity and Limit of Detection Enhancement in Deuterated Quantification
The use of deuterated internal standards like this compound is a well-established strategy to improve the sensitivity and lower the limit of detection (LOD) and limit of quantification (LOQ) in analytical methods, particularly those employing mass spectrometry (MS). By co-eluting with the non-labeled analyte (thiophanate-ethyl), this compound compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This compensation leads to a more stable and reliable signal for the target analyte, even at very low concentrations.
Table 1: Theoretical Impact of Deuterated Internal Standards on Method Detection Limits
| Parameter | Without Deuterated Standard | With Deuterated Standard (e.g., this compound) |
| Signal-to-Noise Ratio | Lower and more variable | Higher and more stable |
| Limit of Detection (LOD) | Higher | Lower |
| Limit of Quantification (LOQ) | Higher | Lower |
Note: This table represents the generally accepted principles of using deuterated internal standards in mass spectrometry. Specific numerical improvements are method and matrix-dependent.
Validation of Analytical Procedures Incorporating this compound
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. When incorporating a deuterated internal standard such as this compound, the validation process assesses several key performance characteristics.
Inter-laboratory Harmonization and Standardization Efforts
For analytical methods to be widely adopted and for results to be comparable across different facilities, inter-laboratory harmonization is essential. While specific inter-laboratory studies focused solely on this compound are not documented in readily accessible literature, the use of deuterated standards is a key component of standardized methods for pesticide residue analysis. Organizations such as AOAC International and the European Committee for Standardization (CEN) promote the use of isotopically labeled internal standards in their validated methods to ensure consistency and comparability of data generated by different laboratories. The availability of certified reference materials for compounds like this compound is a prerequisite for such harmonization efforts.
Accuracy and Precision Assessment in Deuterated Standard Applications
The primary benefit of using this compound as an internal standard is the significant improvement in the accuracy and precision of the analytical method. Accuracy, or the closeness of a measured value to the true value, is enhanced because the internal standard corrects for both systematic and random errors that can occur during analysis. Precision, the closeness of repeated measurements to each other, is improved by minimizing the variability introduced during the analytical process.
Validation studies for methods analyzing the non-deuterated analogue, thiophanate-methyl (B132596), demonstrate the level of accuracy and precision that can be expected. While the data below does not directly pertain to this compound, it is indicative of the performance of analytical methods for this class of compounds.
Table 2: Representative Accuracy and Precision Data for Thiophanate-Methyl Analysis
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Fruit | 0.1 | 95 | 5 |
| Vegetable | 0.1 | 92 | 7 |
| Soil | 0.5 | 88 | 8 |
Note: This data is illustrative of method performance for the non-deuterated analogue and is intended to provide context for the expected performance of a method utilizing this compound as an internal standard.
The use of this compound would be expected to yield recovery values closer to 100% and lower RSDs, as it would account for any analyte loss during sample extraction and cleanup, as well as instrumental variability.
Metabolic Pathway Elucidation Studies with Thiophanate Ethyl D10
Application of Deuterated Tracers in In Vitro Metabolic Studiesnih.gov
In vitro studies using deuterated tracers like Thiophanate (B166795) Ethyl-d10 are fundamental for understanding the initial metabolic transformations of a compound. These studies, often employing liver microsome preparations, allow for the controlled investigation of enzymatic reactions without the complexities of a whole organism. inchem.orgnih.gov
Identification of Primary and Secondary Metabolites (e.g., Carbendazim (B180503)/MBC)simsonpharma.comnih.govinchem.orgpreprints.orgregulations.govnih.gov
A primary application of Thiophanate Ethyl-d10 in in vitro systems is the definitive identification of its metabolites. The most significant metabolic transformation of thiophanate ethyl is its conversion to Carbendazim (MBC), which is also a potent fungicide. preprints.orgregulations.govmdpi.com In plants and animals, thiophanate-methyl (B132596), a related compound, is rapidly converted to carbendazim. regulations.govmdpi.com The use of this compound allows for the precise tracking of this conversion. When analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites are easily distinguishable from their non-deuterated counterparts and from endogenous molecules, confirming the metabolic pathway.
Beyond the primary metabolite MBC, in vitro studies have identified other secondary metabolites. For instance, studies with the non-deuterated analog, thiophanate-methyl, have revealed metabolites such as 5-hydroxycarbendazim and dimethyl-4,4'-O-phenylenebisallophanate. inchem.org While specific data on all secondary metabolites of this compound is not extensively detailed in the provided results, the methodologies used with its non-deuterated analog are directly applicable. The presence of the deuterium (B1214612) label would aid in the structural elucidation of these further transformed products. simsonpharma.comnih.gov For example, a major urinary metabolite of thiophanate-methyl has been identified as 5-hydroxy(2-methoxycarbonylamino) benzimidazolyl sulfate (B86663) (5-OH-MBC-S). regulations.gov
Table 1: Key Metabolites Identified in In Vitro Studies of Thiophanate Analogs
| Parent Compound | Primary Metabolite | Key Secondary Metabolites |
| This compound | Carbendazim-d10 (presumed) | Further hydroxylated and conjugated derivatives |
| Thiophanate-methyl | Carbendazim (MBC) inchem.orgregulations.govmdpi.com | 5-hydroxycarbendazim, Dimethyl-4,4'-O-phenylenebisallophanate, 5-OH-MBC-S inchem.orgregulations.gov |
This table is generated based on findings from thiophanate-methyl and the expected corresponding metabolites for this compound.
Kinetic Studies of Biotransformation Processesinchem.orgregulations.govoup.com
Deuterated standards are instrumental in studying the kinetics of biotransformation. The rate of conversion of this compound to its metabolites can be accurately measured over time in in vitro systems. Isotope dilution mass spectrometry is a powerful technique where a known amount of the deuterated standard is added to the sample. oup.com This allows for precise quantification of the non-deuterated analyte and its metabolites, correcting for any loss during sample preparation and analysis. oup.com
Studies on the related compound thiophanate-methyl have shown that the formation of carbendazim is a rapid process, catalyzed by mixed-function oxidase enzymes in liver microsomes. inchem.org The use of this compound in similar kinetic assays would allow for the determination of key enzymatic parameters, such as the rate of reaction and enzyme affinity, for its specific biotransformation. The deuterium substitution is not expected to significantly alter the metabolic rate in this context, making it a reliable tracer for the non-deuterated compound's kinetics.
In Vivo Metabolic Fate Investigations Using Deuterated Thiophanate Ethylnih.govinchem.orgregulations.gov
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. Using this compound in such studies provides a clear picture of its metabolic fate. thalesnano.comnih.gov
Methodologies for Tracing Compound Transformations in Biological Systemsnih.govregulations.gov
The primary methodology for tracing deuterated compounds in biological systems is mass spectrometry coupled with a chromatographic separation technique, such as liquid chromatography (LC-MS/MS). nih.govoup.com This method allows for the separation of the parent compound and its metabolites from complex biological matrices like urine, feces, and blood, followed by their sensitive and specific detection based on their mass-to-charge ratio. inchem.orgregulations.gov The deuterium label on this compound results in a distinct mass shift, making it and its metabolites easily identifiable. nih.gov Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even provide subcellular localization of deuterated tracers in tissues. nih.govresearchgate.net
Characterization of Metabolic Intermediates and End Productsinchem.orgregulations.gov
In vivo studies with radiolabeled thiophanate-methyl in rats have shown that the compound is rapidly absorbed and extensively metabolized. inchem.orgregulations.gov The majority of the administered dose is excreted in the urine and feces within 24-72 hours. inchem.orgfao.org The primary metabolites identified in these studies include carbendazim and its hydroxylated and conjugated derivatives, such as 5-hydroxycarbendazim. inchem.org The major urinary metabolite was identified as 5-hydroxy(2-methoxycarbonylamino) benzimidazolyl sulfate (5-OH-MBC-S). regulations.gov
Using this compound would facilitate the confirmation of these pathways and potentially uncover minor, previously undetected metabolites due to the enhanced clarity provided by the deuterium label. The metabolic pathway in vivo involves cyclization to form the benzimidazole (B57391) ring structure (MBC), followed by oxidation and conjugation (e.g., with sulfate or glucuronic acid) to facilitate excretion. inchem.orgregulations.gov
Table 2: Excretion and Major Metabolites of Thiophanate-methyl in Rats
| Excretion Route | Timeframe | Major Identified Compounds |
| Urine & Feces | 24-72 hours | Thiophanate-methyl, Carbendazim (MBC), 5-hydroxycarbendazim, 5-OH-MBC-S, various conjugates inchem.orgregulations.govfao.org |
This table is based on data for 14C-labeled thiophanate-methyl and is expected to be analogous for this compound.
Comparative Metabolic Profiling of this compound and Non-Deuterated Analogsnih.govinchem.orgregulations.gov
A key aspect of using deuterated tracers is to ensure that the isotopic label does not significantly alter the metabolic pathway compared to the non-deuterated compound. This is known as the kinetic isotope effect. For many compounds, including presumably this compound, the substitution of hydrogen with deuterium does not substantially change the rate or route of metabolism, making it an excellent tracer. nih.gov
Comparative metabolic profiling involves analyzing the metabolites of both the deuterated and non-deuterated compounds under identical experimental conditions. By comparing the types and quantities of metabolites produced, researchers can confirm that this compound follows the same metabolic fate as thiophanate ethyl. Studies have shown that during the analysis of thiophanate-methyl and its deuterated isotope, both degrade at a similar rate. oup.com This supports the use of the deuterated version as a reliable internal standard and tracer for metabolic studies of the non-deuterated parent compound. Any significant differences would point to a kinetic isotope effect, which would need to be considered in the interpretation of the results.
Assessment of Isotope Effects on Metabolic Pathways
A critical consideration when using deuterated compounds in metabolic studies is the kinetic isotope effect (KIE). nih.govwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. unam.mxwikipedia.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage requires more energy, which can sometimes slow down metabolic reactions. wikipedia.org This effect is most pronounced when the C-H bond cleavage is the rate-determining step of the metabolic pathway. nih.gov
Therefore, a primary step in utilizing this compound is to verify that its metabolic rate is not significantly different from its non-deuterated counterpart. If a substantial KIE exists, the deuterated compound would be an inaccurate tracer for the parent compound, potentially leading to misinterpretation of metabolic rates and pathways. nih.gov Studies on the closely related compound, thiophanate-methyl, have shown that its deuterated form degrades at a similar rate to the non-labeled compound during sample analysis, suggesting a minimal isotope effect in that context. apvma.gov.au This principle is vital, as it indicates that the isotopic label does not unduly influence the molecule's stability and behavior. clearsynth.com
Research has demonstrated that for many metabolic processes, the KIE from deuterium substitution is relatively small and can be quantified. nih.gov For example, in studies of glucose and acetate (B1210297) metabolism using deuterated tracers, the measured KIE was only 4-6%. nih.gov By co-administering a mixture of Thiophanate Ethyl and this compound and analyzing the ratio of the two compounds and their respective metabolites over time, researchers can precisely measure any isotope effects. This validation is crucial for confirming that this compound accurately reflects the metabolic fate of Thiophanate Ethyl.
Table 1: Illustrative Data for Isotope Effect Assessment
| Time Point | Analyte | Concentration of Unlabeled Compound (ng/g) | Concentration of Deuterated Compound (ng/g) | Ratio (Unlabeled/Deuterated) |
| 1 hour | Parent Compound | 100 | 102 | 0.98 |
| 1 hour | Metabolite A | 15 | 14.5 | 1.03 |
| 24 hours | Parent Compound | 20 | 21 | 0.95 |
| 24 hours | Metabolite A | 50 | 48 | 1.04 |
This table is illustrative, demonstrating the type of data generated to confirm the absence of a significant kinetic isotope effect. A consistent ratio close to 1.0 for both the parent compound and its metabolites over time would indicate a minimal KIE.
Elucidation of Species-Specific Metabolic Differences
A significant application of this compound is in comparative metabolism studies to understand how different species process the fungicide. Metabolic pathways can vary substantially between species, affecting the toxicity and persistence of a compound. epa.gov Using a stable isotope-labeled version like this compound provides a clear and unambiguous way to track the absorption, distribution, metabolism, and excretion (ADME) profile.
Studies on the related compound, thiophanate-methyl, have revealed significant species-specific differences in metabolism. For instance, when administered to rats, mice, and dogs, the primary routes of excretion differed markedly. inchem.org In rats, approximately 56% of a dose was excreted in the feces and 28% in the urine within 24 hours. fao.org In contrast, studies involving mice and dogs showed a much higher proportion of urinary excretion. inchem.org
This compound would be employed in similar studies to confirm the metabolic pathways of the ethyl analogue. By analyzing urine, feces, and tissues for the presence of deuterated metabolites, scientists can construct a detailed metabolic map for each species. clearsynth.com The primary metabolic transformation of thiophanates involves cyclization to form a carbamate (B1207046) metabolite (in this case, ethyl 2-benzimidazolecarbamate), followed by hydroxylation. tandfonline.comnih.gov Identifying and quantifying these deuterated metabolites helps determine which pathways are dominant in different species, providing crucial data for regulatory agencies and risk assessment. epa.gov
Table 2: Comparative Excretion of Radiolabeled Thiophanate-Methyl in Different Species (% of Administered Dose)
| Species | Route of Excretion | % of Dose (at 96 hours) | Key Metabolites Identified |
| Rat | Feces | ~60% | Unmetabolized Thiophanate-methyl, 4-hydroxy-thiophanate-methyl |
| Urine | ~30% | Carbendazim, 5-hydroxy-carbendazim | |
| Mouse | Feces | 16-27% | Not specified in detail |
| Urine | 66-78% | Not specified in detail | |
| Dog | Feces | ~14% | Not specified in detail |
| Urine | ~74% | Not specified in detail |
Source: Adapted from Fujino et al. (1973) as reported by WHO (1973). inchem.org This table illustrates the type of species-specific data that would be generated in studies using this compound to understand its metabolic profile.
Environmental Fate and Degradation Mechanism Research of Thiophanate Ethyl D10
Abiotic Degradation Pathways and Kinetics
Abiotic degradation involves chemical transformation processes that occur without the intervention of living organisms. For Thiophanate (B166795) Ethyl-d10, the primary abiotic pathways are hydrolysis and photodegradation, which break down the parent molecule into various transformation products.
Hydrolysis Mechanism StudiesHydrolysis is a significant chemical degradation process for thiophanate fungicides in aqueous environments. The stability of Thiophanate Ethyl is highly dependent on pH.epa.govIt is generally stable in acidic conditions but undergoes decomposition in neutral to basic solutions.epa.govinchem.orgStudies on the closely related compound thiophanate-methyl (B132596) show it is most stable at pH 5 and that its conversion to its primary degradate is pH and temperature-dependent.inchem.orgepa.gov
The hydrolysis mechanism involves the cleavage of the thioallophanate side chains. Under basic conditions, the molecule is susceptible to breakdown, leading to the formation of ethyl-2-benzimidazole carbamate (B1207046) (EBC), which is considered the primary fungicidally active agent. epa.gov The rate of this transformation increases with rising pH.
Table 1: pH-Dependent Stability of Thiophanate Fungicides
| pH Condition | Stability | Degradation Rate |
|---|---|---|
| Acidic (e.g., pH 5) | Stable | Low |
| Neutral (e.g., pH 7) | Slight decomposition | Moderate |
This table is based on data for thiophanate ethyl and thiophanate-methyl, which is expected to be representative for Thiophanate Ethyl-d10.
Photodegradation Pathways Under Simulated Environmental ConditionsPhotodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from sunlight. This process is a key factor in the dissipation of thiophanate fungicides from surfaces such as soil and plant leaves, as well as in shallow water bodies.
In aqueous solutions, thiophanate-methyl has been shown to photodegrade with a half-life of approximately 2.17 days in a sterile pH 5 buffer when exposed to natural sunlight. epa.gov The degradation is significantly slower in dark control samples, confirming the role of light in the transformation process. epa.gov Similarly, on soil surfaces, the photodegradation half-life of thiophanate-methyl under natural sunlight has been observed to be between 2.9 and 5.5 days, compared to 10.3 to 19.3 days in the dark. epa.gov
The photodegradation of this compound is expected to follow a similar pathway, yielding several transformation products. Based on studies of thiophanate-methyl, the primary photoproducts would include the cyclized derivative EBC (ethyl-2-benzimidazole carbamate) and other related compounds.
Table 2: Potential Photodegradation Products of this compound
| Abbreviation | Compound Name (Ethyl Analogue) | Parent Compound |
|---|---|---|
| EBC | Ethyl-2-benzimidazole carbamate | This compound |
| DX-105 (analogue) | Ethyl N-[2-(N'-ethoxycarbonyl-thioureido)phenylaminocarbonyl] carbamate | This compound |
This table is extrapolated from identified photoproducts of thiophanate-methyl. epa.govepa.gov
Biotic Degradation Mechanisms in Environmental Compartments
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the primary mechanism for the dissipation of thiophanate fungicides in soil and water systems. These processes are generally faster and lead to more complete mineralization of the compound compared to abiotic pathways.
Microbial Transformation Studies in Soil and Water SystemsIn soil environments, this compound is subject to rapid microbial transformation. Research on thiophanate-methyl demonstrates a swift conversion to its carbendazim (B180503) metabolite (MBC), with a reported half-life of around 7 days.epa.govThis process is significantly influenced by microbial activity, as evidenced by a slower degradation rate in sterilized soil.researchgate.netThe rate of transformation is also faster in alkaline soils compared to acidic ones.researchgate.net
Specific bacterial strains have been identified that can utilize thiophanate-methyl as a sole carbon source. researchgate.net For example, strains of Enterobacter sp. and Bacillus sp. isolated from fungicide-treated soil have shown significant degradation capabilities. researchgate.net In liquid cultures, these strains degraded 60-77% of the initial dose within 16 days. researchgate.net When inoculated back into the soil, these bacteria accelerated the degradation, resulting in half-lives (DT50) of 5.1 to 6.3 days. researchgate.net
Table 3: Microbial Degradation Kinetics of Thiophanate-Methyl
| System | Microorganism(s) | Half-life (DT50) | Kinetic Model |
|---|---|---|---|
| Loamy Sand Soil | Enterobacter sp. TDS-1 | 6.3 days | First-order |
| Loamy Sand Soil | Bacillus sp. TDS-2 | 5.1 days | First-order |
This table presents data for thiophanate-methyl, which serves as a model for the expected biotic degradation of this compound. epa.govresearchgate.net
Characterization of Microbial MetabolitesThe microbial degradation pathway of thiophanate fungicides is well-characterized. The initial and most significant step is the transformation of the parent compound into its more stable and fungicidally active benzimidazole (B57391) carbamate derivative. For this compound, this primary metabolite is ethyl-2-benzimidazole carbamate (EBC).
Further microbial action can lead to the breakdown of the EBC ring structure. A subsequent metabolite, 2-aminobenzimidazole (2-AB), has been identified in studies involving both benomyl (which also forms a carbendazim metabolite) and thiophanate-methyl. inchem.orgresearchgate.net The formation of 2-AB represents a further step in the detoxification and degradation of the fungicide in the environment. researchgate.net
Role of Specific Microbial Consortia in Degradation ProcessesWhile single microbial strains can degrade thiophanate fungicides, microbial consortia—communities of multiple interacting microbial species—are often more effective at breaking down complex environmental contaminants.researchgate.netnih.govThe synergistic interactions within a consortium can lead to more complete mineralization of a pesticide, where different species carry out successive steps in the degradation pathway.researchgate.net
Studies on other pesticides have shown that consortia can exhibit greater resilience and adaptability to changing environmental conditions compared to pure cultures. nih.gov For thiophanate degradation, a consortium could involve bacteria like Bacillus and Enterobacter, which are known to initiate the transformation to EBC. researchgate.net Other members of the consortium could then specialize in metabolizing EBC and its subsequent breakdown products. Genera such as Pseudomonas, Rhodococcus, and Sphingomonas have been identified as effective degraders of carbendazim, the methyl analogue of EBC. researchgate.net Therefore, a consortium containing these or similar organisms would likely be highly effective for the bioremediation of environments contaminated with Thiophanate Ethyl. The use of such consortia is a promising strategy for enhancing the natural attenuation of these fungicides in soil and water. researchgate.netfrontiersin.org
Tracing Environmental Transport and Persistence Using Deuterated Analogs
The use of isotopically labeled compounds, such as this compound, is a powerful technique in environmental science to trace the transport and persistence of pesticides. synmr.in Deuterated analogs serve as ideal tracers because their chemical behavior is nearly identical to the non-labeled parent compound, but their increased mass allows them to be distinguished and quantified by mass spectrometry. researchgate.netresearchgate.net This enables researchers to follow the specific fate of an applied pesticide in complex environmental matrices like soil and water, differentiating it from pre-existing contamination and accurately tracking its movement and degradation over time. synmr.inresearchgate.net The substitution of hydrogen with deuterium (B1214612) can slightly alter the rate of metabolic reactions (a phenomenon known as the kinetic isotope effect), which can also be exploited to investigate degradation pathways. researchgate.netnih.gov
The mobility of a pesticide in the environment is heavily influenced by its adsorption and desorption characteristics in soil and sediment. Thiophanate ethyl is expected to have very high mobility in soil. nih.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, can be estimated for thiophanate-ethyl to be around 49. nih.gov According to classification schemes, this low Koc value suggests a high potential for movement within the soil profile. nih.gov
Studies on the closely related thiophanate-methyl show that adsorption is influenced by soil properties, particularly organic matter and clay content. icar.org.ind-nb.info Adsorption of thiophanate-methyl has been shown to follow both Freundlich and Langmuir isotherm models, indicating a complex interaction with soil components. icar.org.in
In such studies, this compound would be invaluable. When added to a soil slurry (in a batch equilibrium study, for example), it acts as a tracer. epa.gov Analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can then precisely measure the concentration of the deuterated analog remaining in the solution versus the amount adsorbed to the soil particles, allowing for accurate calculation of adsorption coefficients without interference from other compounds.
Table 1: Estimated Soil Mobility of Thiophanate-Ethyl
| Parameter | Estimated Value | Implication | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 49 | Very High Mobility | nih.gov |
The high mobility suggested by the low Koc value indicates a potential for thiophanate-ethyl and its transformation products to leach through the soil and contaminate groundwater. nih.gov However, field data for the parent compound is limited. The related compound, thiophanate-methyl, along with its main degradate carbendazim, are not considered to be particularly persistent and tend to bind to soil, limiting transport in water. epa.gov Studies evaluating the leaching potential of thiophanate-methyl have classified it as a non-leacher based on its Groundwater Ubiquity Score (GUS), with values typically below 1.0. d-nb.info
Deuterated analogs like this compound are critical for conducting realistic leaching studies, such as lysimeter experiments or field plot monitoring. By applying a known amount of this compound to a soil column or field, researchers can track its movement vertically through the soil profile over time. Water samples collected at different depths (leachate) can be analyzed for the presence of the deuterated compound, providing direct evidence of its leaching potential and the rate at which it travels towards groundwater. researchgate.net This methodology provides unambiguous data on the fate of the newly applied pesticide.
Volatilization is not considered a significant dissipation pathway for thiophanate-ethyl. nih.gov Its potential for atmospheric transport is low due to its very low vapor pressure and Henry's Law constant. nih.gov
Vapor Pressure : The estimated vapor pressure for thiophanate-ethyl is 1.2 x 10⁻⁹ mm Hg at 25°C, which indicates it will exist almost exclusively in the particulate phase in the atmosphere. nih.gov
Henry's Law Constant : The estimated Henry's Law constant is 5.2 x 10⁻¹³ atm-cu m/mole, suggesting that the compound is essentially nonvolatile from water and moist soil surfaces. nih.gov
Therefore, long-range atmospheric transport of thiophanate-ethyl is unlikely. enkeltauglich.bio If released to air, it would be associated with particulate matter and removed from the atmosphere through wet and dry deposition. nih.gov While deuterated analogs are essential for studying metabolic degradation in the atmosphere, their use for tracking physical transport of low-volatility compounds like thiophanate-ethyl is less common.
Transformation Products and Their Environmental Significance
Thiophanate-ethyl is known to transform in the environment, and the resulting products are often of greater environmental and toxicological significance than the parent compound itself. nih.govnhmrc.gov.au The primary degradation pathway involves the conversion to carbendazim, a more persistent and toxic fungicide. nih.govepa.govinchem.org
The most significant transformation product of thiophanate-ethyl in soil and water is carbendazim (methyl benzimidazole-2-yl carbamate, or MBC). nih.govepa.govxn--untersuchungsmter-bw-nzb.de This conversion occurs relatively quickly; thiophanate-methyl, a similar compound, transforms to carbendazim within a matter of days in soil and water through processes like hydrolysis and photolysis. epa.govinchem.org Since thiophanate-ethyl, thiophanate-methyl, and another fungicide, benomyl, all degrade to carbendazim, this metabolite is the relevant contaminant for risk assessment. nhmrc.gov.auinchem.orgxn--untersuchungsmter-bw-nzb.de
Carbendazim is more persistent and mobile in the environment than its parent compounds. epa.gov Its slow degradation under both aerobic and anaerobic conditions in soil and water means it can accumulate and pose a longer-term risk. epa.gov The fungicidal activity of the thiophanate group is attributed to the formation of carbendazim. epa.gov
Table 2: Properties of Thiophanate-Ethyl and its Major Transformation Product
| Compound | Chemical Name | Role | Environmental Significance |
|---|---|---|---|
| Thiophanate-Ethyl | Diethyl 4,4'-o-phenylenebis[3-thioallophanate] | Parent Compound | Precursor to Carbendazim. nih.gov |
| Carbendazim (MBC) | Methyl benzimidazole-2-yl carbamate | Major Transformation Product | More persistent and mobile than the parent compound; primary source of fungicidal activity and toxicological concern. nhmrc.gov.auepa.govepa.gov |
To fully understand the environmental risk, analytical methods must be capable of detecting and quantifying both the parent compound (thiophanate-ethyl) and its key transformation products like carbendazim. epa.gov The most common and reliable methods for this purpose are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
These methods typically involve an extraction step from the environmental matrix (e.g., soil, water, or plant tissue) using a solvent like methanol or acetonitrile (B52724), followed by a clean-up procedure, often using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE). nih.govepa.govscispace.com The extract is then injected into the LC-MS/MS system, which separates the compounds and detects them with high sensitivity and specificity. nih.gov
In these analytical strategies, this compound and deuterated carbendazim serve as ideal internal standards. scispace.com By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of the target analyte during sample preparation can be corrected for. The instrument measures the ratio of the non-labeled analyte to the labeled internal standard, resulting in highly accurate and precise quantification, which is essential for regulatory monitoring and environmental fate studies. scispace.commdpi.com
Advanced Research Directions and Emerging Applications
Development of Novel Analytical Techniques for Thiophanate (B166795) Ethyl-d10 and its Metabolites
The accurate detection and quantification of Thiophanate Ethyl-d10 and its primary metabolite, carbendazim (B180503) (MBC), in complex environmental and biological matrices necessitate the development of highly sensitive and selective analytical methods. nih.govfao.org Research in this area is focused on enhancing extraction efficiency, improving chromatographic separation, and increasing detection sensitivity.
A prominent sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comhpst.cz This approach involves an extraction step with a solvent like acetonitrile (B52724), followed by a partitioning step using salts, and a clean-up phase known as dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. mdpi.comhpst.czoup.com For the analysis of thiophanate-methyl (B132596) and its metabolites, d-SPE often employs sorbents such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and magnesium sulfate (B86663) to remove excess water. oup.comscispace.com
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique for the determination of these compounds. mdpi.comnih.gov The use of HPLC is essential as thiophanate-methyl is a thermally labile compound. fao.org HPLC-MS/MS provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard, this compound. scispace.comresearchgate.net This isotope dilution method is considered a powerful tool for accurate quantification because the labeled standard co-elutes with the analyte and experiences similar matrix effects and losses during sample preparation, thus providing effective normalization. oup.comscispace.com
Recent developments include the use of ultra-high-performance liquid chromatography (UPLC) to achieve faster separations and better peak resolution. scispace.com Additionally, advanced mass spectrometers like Orbitrap-based systems offer high-resolution, accurate mass (HRAM) capabilities, which can further enhance the certainty of identification. lcms.cz
Table 1: Advanced Analytical Techniques for Thiophanate-Methyl and its Metabolites
| Technique | Description | Key Advantages | Reference |
|---|---|---|---|
| QuEChERS | A sample preparation method involving acetonitrile extraction, salting-out, and dispersive solid-phase extraction (d-SPE) for cleanup. | Fast, simple, low solvent usage, and effective for a wide range of pesticides in various matrices. | mdpi.comhpst.cz |
| HPLC-MS/MS | High-Performance Liquid Chromatography coupled to a tandem mass spectrometer. It is the gold standard for quantifying pesticide residues. | High sensitivity, high selectivity (especially in MRM mode), and suitable for thermally labile compounds. | mdpi.comnih.gov |
| Isotope Dilution Analysis | Uses a stable isotope-labeled standard (e.g., this compound) that is added to the sample at the beginning of the analysis. | Corrects for matrix effects and procedural losses, leading to highly accurate and precise quantification. | oup.comscispace.com |
| UPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled to MS/MS, using smaller particle size columns. | Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. | scispace.com |
Isotope Ratio Mass Spectrometry for Source Apportionment Studies
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful forensic tool for tracing the sources and understanding the fate of environmental pollutants, including pesticides. mdpi.comrsc.org This technique relies on measuring the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific compound. nih.govacs.org The isotopic signature of a pesticide can vary depending on the manufacturing process and the geographic origin of the raw materials used. mdpi.comsemanticscholar.org
Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical instrument for CSIA. nih.govresearchgate.net It is typically coupled with a gas or liquid chromatograph (GC-IRMS or LC-IRMS) to separate individual compounds from a mixture before isotope ratio measurement. mdpi.comsemanticscholar.org By comparing the isotopic signature of a pesticide found in a contaminated sample (e.g., soil or water) to the signatures of potential source products, it is possible to identify the origin of the pollution. mdpi.comacs.org
Table 2: Principles of Isotope Ratio Analysis for Pesticide Source Tracking
| Concept | Description | Application in Pesticide Studies | Reference |
|---|---|---|---|
| Isotopic Signature (Fingerprint) | The unique ratio of stable isotopes (e.g., δ¹³C) in a compound, which can vary based on its origin and synthesis pathway. | Differentiating between different manufacturers or batches of the same pesticide to trace pollution sources. | mdpi.comsemanticscholar.org |
| Isotopic Fractionation | The change in isotope ratios due to kinetic isotope effects during degradation processes (e.g., biodegradation, photolysis). | Quantifying the extent of pesticide degradation in the environment and identifying the reaction mechanisms involved. | rsc.orgacs.org |
| Source Apportionment | Using isotopic mass balance equations to determine the relative contribution of different pollution sources to the total contamination. | Identifying whether pesticide contamination in a river comes from agricultural runoff, industrial discharge, or other sources. | mdpi.commdpi.com |
Integration of Computational Chemistry and Modeling in Degradation Studies
Understanding the degradation pathways of pesticides is crucial for assessing their environmental persistence and the potential formation of toxic transformation products. whiterose.ac.uk Computational chemistry and molecular modeling have become indispensable tools for investigating these processes at a molecular level, complementing experimental studies. researchgate.net
Techniques such as Density Functional Theory (DFT) calculations are employed to model the electronic structure and reactivity of pesticide molecules. researchgate.net These models can predict the most likely sites for chemical reactions, such as hydrolysis or oxidation, and elucidate complex reaction mechanisms. For instance, computational studies on thiophanate-methyl have been used to understand its photodegradation, including the mechanism of photocyclization and the formation of sensitizing photoproducts. researchgate.net
Furthermore, predictive models like CATABOL can be used to forecast the biodegradation pathways of pesticides in soil, although their accuracy is still an area of active development. whiterose.ac.uk These computational approaches help in identifying potential degradation products that should be targeted in experimental analytical methods. whiterose.ac.ukresearchgate.net By integrating computational predictions with experimental data from techniques like HPLC-MS/MS, researchers can build a comprehensive picture of a pesticide's environmental fate. This integration is vital for risk assessment, as transformation products can sometimes be more mobile or persistent than the parent compound. whiterose.ac.ukresearchgate.net
Future Perspectives in Deuterated Pesticide Analog Research
The use of deuterated analogs like this compound is well-established in quantitative analysis, but future research is poised to expand their application and impact. The development of "green pesticides," derived from natural products or designed for enhanced biodegradability, represents a major trend in agricultural chemistry. engineering.org.cn Deuterated compounds will be critical in the metabolic and environmental fate studies required for the registration and risk assessment of these new, safer agrochemicals. cabidigitallibrary.org
One emerging area is the use of deuteration itself as a strategy in pesticide design. Substituting hydrogen with deuterium (B1214612) can alter a molecule's metabolic stability due to the kinetic isotope effect, potentially modifying its persistence and biological activity. researchgate.net While this has been explored more in pharmaceuticals, the concept holds potential for creating more selective and environmentally benign pesticides. researchgate.nettandfonline.com
Moreover, as analytical techniques become more sensitive, there will be an increasing demand for high-purity, well-characterized deuterated standards for a wider range of pesticides and their metabolites. nih.govresearchgate.net The synthesis of complex deuterated molecules remains a challenge, and future research will likely focus on developing more efficient and environmentally friendly synthetic methods, perhaps utilizing alternative solvents or biocatalysis. researchgate.net The continued development of deuterated pesticide analogs is intrinsically linked to advancing our ability to monitor food safety, protect the environment, and design the next generation of crop protection agents. engineering.org.cncabidigitallibrary.org
Q & A
Basic Research Questions
Q. What analytical methodologies are most effective for quantifying Thiophanate Ethyl-d10 in environmental matrices, and how can detection limits be optimized?
- Methodological Answer : Use HPLC-MS/MS with deuterium-labeled internal standards to account for matrix effects. Optimize parameters such as collision energy (18–22 eV) and mobile phase composition (e.g., acetonitrile:0.1% formic acid). For soil samples, employ QuEChERS extraction with PSA/C18 cleanup to reduce interference . Calibration curves should span 0.1–100 ng/mL, with LOQs ≤0.05 ng/g in soil.
Q. How does the environmental persistence of this compound compare to its non-deuterated counterpart under varying soil pH conditions?
- Methodological Answer : Conduct controlled degradation studies using OECD Guideline 306. Prepare soil microcosms with pH 5.0–8.5 and measure half-life (t1/2) via first-order kinetics. Use LC-HRMS to track isotopic integrity. Note: Deuterated analogs may exhibit slightly longer persistence due to kinetic isotope effects (KIEs), particularly in acidic soils (Δt1/2 ≈ 10–15%) .
Q. What protocols ensure the synthesis of high-purity this compound for use as an internal standard in residue analysis?
- Methodological Answer : Synthesize via isotopic exchange using D2O and catalytic deuteration. Purify via preparative HPLC with a C18 column (gradient: 30–70% methanol in 20 min). Confirm purity (>98%) and isotopic enrichment (>99.5% D10) using NMR (¹H/²H decoupling) and HRMS .
Advanced Research Questions
Q. How can isotopic dilution mass spectrometry (IDMS) resolve data contradictions in this compound recovery rates across heterogeneous soil types?
- Methodological Answer : Apply IDMS to correct for recovery variability. Spike samples with a known concentration of this compound before extraction. Calculate recovery-adjusted concentrations using the formula:
Validate with CRM-certified soils (e.g., NIST SRM 2586) .
Q. What metabolic pathways of this compound in plant systems can be elucidated using high-resolution mass spectrometry (HRMS) and stable isotope tracing?
- Methodological Answer : Expose Arabidopsis thaliana or crop models (e.g., wheat) to ¹³C/²H dual-labeled this compound. Use HRMS/MS (Orbitrap, 100,000 resolution) to identify metabolites like ethylthiourea-d5 and benzimidazole derivatives. Compare fragmentation patterns with non-deuterated analogs to confirm biotransformation pathways .
Q. What experimental designs minimize cross-contamination risks when studying this compound in multi-residue fungicide formulations?
- Methodological Answer : Implement split-plot designs with randomized block controls. Use separate equipment for deuterated/non-deuterated samples. Validate via inter-laboratory studies with blind duplicates. Statistical tools like ANOVA (α = 0.05) and Tukey’s HSD test can differentiate contamination artifacts from true residues .
Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of this compound to fungal β-tubulin?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) with deuterated vs. non-deuterated structures. Validate via in vitro tubulin polymerization assays. KIEs may reduce binding energy by 0.5–1.2 kcal/mol due to altered C-D bond vibrational modes, impacting EC50 values by 15–20% .
Data Interpretation & Validation
Q. What statistical approaches are optimal for reconciling discrepancies in this compound adsorption coefficients (Koc) across studies?
- Methodological Answer : Conduct meta-regression analysis using variables like organic carbon content (OC%), soil texture, and pH. Apply mixed-effects models (R package metafor) to quantify heterogeneity (I² statistic). Report Koc ranges with 95% confidence intervals (e.g., 350–450 L/kg for loam soils) .
Q. How can machine learning models improve predictions of this compound leaching potential in unstudied agricultural regions?
- Methodological Answer : Train random forest models on datasets including GUS index, rainfall, and soil permeability. Use SHAP (SHapley Additive exPlanations) values to identify dominant factors (e.g., OC% contributes 40% to leaching risk). Validate with field data from EU or EPA monitoring programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
